Methyl 5-hydroxy-1-cyclohexene-1-carboxylate
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Overview
Description
Methyl 5-hydroxy-1-cyclohexene-1-carboxylate is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.181 g/mol. . This compound features a cyclohexene ring with a hydroxyl group and a carboxylate ester group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
From (-)-Shikimic Acid: One approach involves the synthesis from (-)-methyl shikimate.
Diels-Alder Reaction: Another method employs an intramolecular Diels-Alder reaction.
From β-Keto Esters: A third method utilizes enol phosphates derived from β-keto esters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 5-hydroxy-1-cyclohexene-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
Methyl 5-hydroxy-1-cyclohexene-1-carboxylate is primarily used as a key building block in the synthesis of various biologically active molecules, including natural products and pharmaceuticals. For example, it has been utilized in the preparation of (S)-3-cyclohexene-1-carboxylic acid, a chiral precursor for the anticoagulant Edoxaban. Additionally, it plays a crucial role in the biosynthesis of menaquinone, a vital electron carrier in bacteria like Escherichia coli.
Mechanism of Action
The compound is involved in the biosynthesis of menaquinone, which is essential in electron transport and ATP generation in Gram-positive and anaerobically respiring Gram-negative bacteria . The enzyme MenD (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase) catalyzes the formation of the compound (1R,2S,5S,6S)-2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate, a key intermediate in menaquinone biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl (3R,4S,5R)-3-bromo-4-acetoxy-5-hydroxy-1-cyclohexene-1-carboxylate: This compound serves as a synthetic intermediate in the preparation of (-)-chorismic acid from (-)-shikimic acid.
1-Methyl-1-cyclohexanecarboxylic acid: This compound is a structural analog of valproic acid and has been studied for its pharmacokinetic action.
Uniqueness
Methyl 5-hydroxy-1-cyclohexene-1-carboxylate is unique due to its role as a precursor in the biosynthesis of menaquinone and its versatility in organic synthesis. Its ability to undergo various chemical reactions and serve as a building block for biologically active molecules highlights its importance in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 5-hydroxycyclohexene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h3,7,9H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZHDEMRLUGVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85576-03-0 |
Source
|
Record name | methyl 5-hydroxycyclohex-1-ene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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